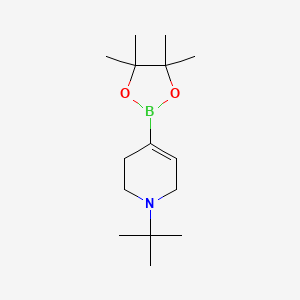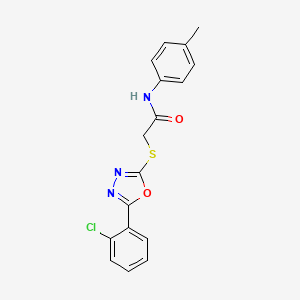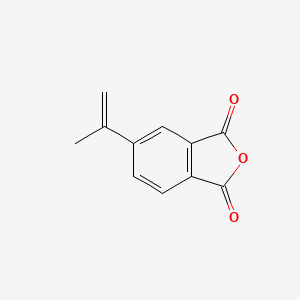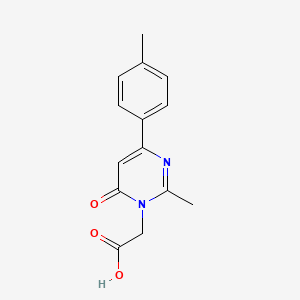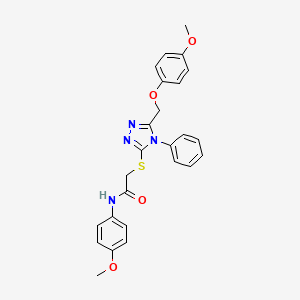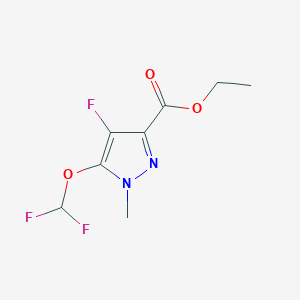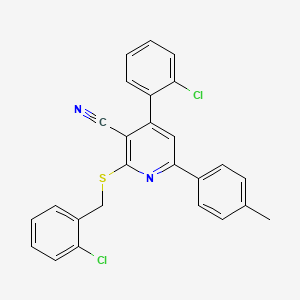
2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of multiple aromatic rings and a nitrile group, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thioether Linkage: The reaction between 2-chlorobenzyl chloride and thiophenol in the presence of a base such as sodium hydroxide to form 2-chlorobenzyl thioether.
Nitrile Formation:
Aromatic Substitution: The final step involves the coupling of the thioether and nitrile intermediates with 2-chlorophenyl and p-tolyl groups under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to primary amines.
Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic rings.
Applications De Recherche Scientifique
2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction often involves the nitrile group forming a covalent bond with the active site of the target protein, leading to a change in its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(m-tolyl)nicotinonitrile
- 2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(o-tolyl)nicotinonitrile
- 2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-methoxyphenyl)nicotinonitrile
Uniqueness
2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both 2-chlorobenzyl and p-tolyl groups, along with the nitrile functionality, makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C26H18Cl2N2S |
|---|---|
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
4-(2-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H18Cl2N2S/c1-17-10-12-18(13-11-17)25-14-21(20-7-3-5-9-24(20)28)22(15-29)26(30-25)31-16-19-6-2-4-8-23(19)27/h2-14H,16H2,1H3 |
Clé InChI |
FIYVNTKNYMNFIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)SCC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate](/img/structure/B11775530.png)
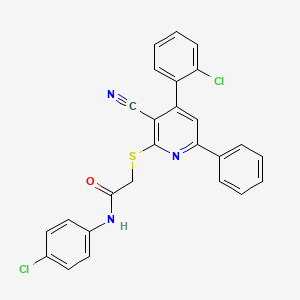
![7-Methyl-3-(pyrrolidin-2-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11775536.png)


![6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid](/img/structure/B11775578.png)
